molecular formula C14H20N2O3 B13253759 tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate

tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate

Cat. No.: B13253759
M. Wt: 264.32 g/mol
InChI Key: JYWFIOKFKBFZET-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-(2-formyl-3-pyridin-2-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-11(10-17)8-12-6-4-5-7-15-12/h4-7,10-11H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWFIOKFKBFZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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